3-Chloro-7-fluoroquinoline
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Overview
Description
3-Chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a compound of significant interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct fluorination of 3-chloroquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Chloro-7-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
7-Fluoroquinoline: Similar structure but lacks the chlorine atom.
3-Chloroquinoline: Similar structure but lacks the fluorine atom.
2-Chloro-7-fluoroquinoline: Another derivative with different substitution patterns
Uniqueness: 3-Chloro-7-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H5ClFN |
---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
3-chloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H |
InChI Key |
ZFUCTFOKCBJNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)F |
Origin of Product |
United States |
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